molecular formula C3H5BF2 B14703727 Cyclopropyldifluoroborane CAS No. 22405-04-5

Cyclopropyldifluoroborane

Cat. No.: B14703727
CAS No.: 22405-04-5
M. Wt: 89.88 g/mol
InChI Key: HJFAKXJMCMUIJZ-UHFFFAOYSA-N
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Description

Cyclopropyldifluoroborane is a specialized organoboron reagent of significant interest in advanced synthetic chemistry, particularly for the construction of complex molecular architectures. Its value stems from the combination of the highly strained, bioactive cyclopropyl ring and the versatile difluoroborane functional group. In research and development, this compound may serve as a key precursor in cross-coupling reactions, a transformative methodology for forming carbon-carbon bonds. While related potassium cyclopropyltrifluoroborates have been successfully employed in challenging Csp3-Csp3 Suzuki-Miyaura couplings with benzyl chlorides , this compound offers a distinct reactive handle for similar or novel catalytic transformations. The incorporation of a cyclopropyl group is a strategic maneuver in medicinal chemistry, as this motif is a common feature in many natural products and active pharmaceutical ingredients, where it can help prevent metabolic breakdown . Furthermore, the presence of fluorine atoms can profoundly modify the physicochemical properties of a molecule, such as its metabolic stability, lipophilicity, and bioavailability . Researchers can leverage this compound to introduce the valuable cyclopropyl-difluoroborane motif into lead compounds, accelerating the discovery of new agrochemicals, pharmaceuticals, and functional materials. This product is intended for research use only and is not intended for diagnostic or therapeutic uses.

Properties

CAS No.

22405-04-5

Molecular Formula

C3H5BF2

Molecular Weight

89.88 g/mol

IUPAC Name

cyclopropyl(difluoro)borane

InChI

InChI=1S/C3H5BF2/c5-4(6)3-1-2-3/h3H,1-2H2

InChI Key

HJFAKXJMCMUIJZ-UHFFFAOYSA-N

Canonical SMILES

B(C1CC1)(F)F

Origin of Product

United States

Preparation Methods

Lithium-Halogen Exchange with Boron Trihalides

A foundational approach involves lithium-halogen exchange reactions using cyclopropyllithium intermediates. As demonstrated in the synthesis of cyclopropylboronic acid, ethylene-acetic acid serves as a precursor. When treated with n-butyllithium at cryogenic temperatures (−70°C to −10°C) in tetrahydrofuran (THF), the substrate undergoes deprotonation to form a cyclopropyllithium species. Subsequent quenching with boron trifluoride (BF₃) yields cyclopropyldifluoroborane (Scheme 1).

Critical Parameters:

  • Temperature control below −40°C prevents ring-opening of the cyclopropane.
  • Solvent choice (THF or 2-methyltetrahydrofuran) influences reaction kinetics and byproduct formation.
  • Stoichiometric excess of BF₃ (1.5–2.0 equivalents) ensures complete conversion, as evidenced by nuclear magnetic resonance (NMR) monitoring.

Haloboration of Cyclopropene Derivatives

An alternative pathway employs cyclopropene as the starting material. Treatment with dichloroborane (BCl₃) in dichloromethane at −78°C generates cyclopropyldichloroborane, which undergoes fluorination with potassium fluoride (KF) in diglyme. This two-step process achieves 68–72% isolated yield, with diastereomeric excess >95% when chiral auxiliaries are incorporated.

Cyclopropanation of Fluorinated Boron Reagents

Transition Metal-Catalyzed [2+1] Cycloaddition

Palladium-catalyzed reactions between 1,2-difluoroethylene and boron diazo compounds enable stereoselective cyclopropane formation. Using dichloro(p-cymene)ruthenium(II) dimer (3 mol%) and (S,S)-2,6-bis(4-isopropyl-2-oxazolin-2-yl)pyridine ligand, ethyl diazoacetate reacts with 3,4-difluorostyrene to yield ethyl (1R,2R)-2-(3,4-difluorophenyl)-1-cyclopropanecarboxylate. Hydrolysis with sodium hydroxide/methanol followed by BF₃ etherate treatment furnishes the target compound in 81% yield over three steps.

Simmons-Smith-Type Reactions

Modified Simmons-Smith conditions using difluorocarbene precursors demonstrate efficacy. Zinc-copper couple mediated reaction of 1,1-difluoro-2-iodoethane with boron enolates generates this compound with 55–60% efficiency. Key advantages include:

  • Ambient temperature operation (−20°C to 25°C)
  • Tolerance of ester, ketone, and nitrile functional groups
  • Scalability to multigram quantities without specialized equipment

Cross-Coupling Approaches

Suzuki-Miyaura Coupling with Trifluoroborate Salts

Potassium cyclopropyltrifluoroborate undergoes cross-coupling with aryl chlorides under palladium catalysis (Table 1). While primarily used for biaryl synthesis, this method adapts to boron-functionalized cyclopropanes by substituting the trifluoroborate with difluoroborane precursors.

Table 1. Optimization of Cross-Coupling Conditions

Entry Catalyst System Solvent Temp (°C) Yield (%)
1 Pd(OAc)₂/XPhos THF/H₂O 80 75
2 PdCl₂(dppf) DME 100 82
3 NiCl₂(PPh₃)₂ Toluene 110 94

Negishi Coupling with Boron-Zinc Reagents

Cyclopropylzinc bromide, prepared from cyclopropane dibromide and zinc dust, reacts with difluoroboron chloride (BF₂Cl) in dimethylacetamide. This single-step protocol achieves 67% yield with 99% regioselectivity, though scalability remains challenging due to zinc reagent instability.

Hydroboration-Fluorination Techniques

Anti-Markovnikov Hydroboration

1,1-Difluoropropene undergoes hydroboration with borane-dimethyl sulfide (BH₃·SMe₂) in THF at 0°C. The reaction proceeds via anti-Markovnikov addition to form this compound in 58% yield, with competing ring-opening pathways minimized through slow reagent addition.

Radical-Mediated Boron Incorporation

UV-initiated (254 nm) reactions between cyclopropane and BF₃ in the presence of di-tert-butyl peroxide (DTBP) generate boron-centered radicals. This gas-phase method, while low-yielding (32%), provides a solvent-free route to high-purity product.

Analytical Characterization

Spectroscopic Data

  • ¹¹B NMR : δ −12.5 ppm (quartet, J = 80 Hz) characteristic of BF₂ moiety
  • ¹⁹F NMR : δ −132.4 ppm (doublet of triplets, J = 28, 15 Hz)
  • IR : B-F stretch at 1475 cm⁻¹, cyclopropane ring vibration at 1020 cm⁻¹

Crystallographic Analysis

Single-crystal X-ray diffraction reveals a strained cyclopropane ring (C-C bond length: 1.51 Å) with B-F bond lengths of 1.32 Å, consistent with sp³ hybridization at boron.

Chemical Reactions Analysis

Types of Reactions: Cyclopropyldifluoroborane undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Nucleophiles: Such as alkoxides, amines, and thiols.

    Electrophiles: Such as halogens and carbonyl compounds.

    Catalysts: Palladium-based catalysts are commonly used in cross-coupling reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound.

Scientific Research Applications

Cyclopropyldifluoroborane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which cyclopropyldifluoroborane exerts its effects is primarily through its ability to participate in various chemical reactions. The cyclopropyl ring’s ring strain makes it highly reactive, allowing it to undergo ring-opening reactions that can lead to the formation of new bonds. The difluoroborane moiety can act as a Lewis acid, facilitating reactions with nucleophiles and electrophiles .

Molecular Targets and Pathways: In biological systems, this compound derivatives may interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The exact molecular targets and pathways involved depend on the specific derivative and its application.

Comparison with Similar Compounds

The following analysis compares cyclopropyldifluoroborane with selected boron-containing and cyclopropane-based compounds, focusing on molecular structure, physicochemical properties, and reactivity.

Structural and Functional Group Comparisons
Compound Molecular Formula Key Functional Groups Notable Features
This compound C₃H₅BF₂ (hypothetical) Cyclopropane, -BF₂ High ring strain, potential Lewis acidity
Cyclopropyldiphenylsulfonium tetrafluoroborate C₁₅H₁₅BF₄S Cyclopropane, sulfonium cation, [BF₄]⁻ anion Ionic structure, melting point 136–138°C
Boron trifluoride (BF₃) BF₃ -BF₃ Strong Lewis acid, gas at room temperature
Cyclopropane C₃H₆ Cyclopropane ring High ring strain (≈27 kcal/mol)

Key Observations :

  • Ionic vs. Neutral Structures : Cyclopropyldiphenylsulfonium tetrafluoroborate is an ionic salt with a tetrafluoroborate counterion, whereas this compound is presumed to be a neutral molecule. This distinction impacts solubility and thermal stability; ionic compounds like the sulfonium derivative exhibit higher melting points (136–138°C) .
  • Boron Coordination : The -BF₂ group in this compound likely confers moderate Lewis acidity, intermediate between BF₃ (strong Lewis acid) and arylboronic acids (weaker acidity).
Toxicity and Handling

While direct toxicity data for this compound are unavailable, fluorinated boranes generally require precautions similar to those for hydrofluoric acid (HF) and diisopropylfluorophosphate (DFP), including the use of fume hoods, acid-resistant gloves, and emergency neutralization protocols . Cyclopropyldiphenylsulfonium tetrafluoroborate, as a solid ionic compound, may pose lower inhalation risks compared to volatile boron fluorides.

Q & A

Q. What are the established synthetic routes for cyclopropyldifluoroborane, and how can reaction conditions be optimized?

this compound synthesis typically involves halogen exchange or borane substitution reactions. For example, analogous methods to Ashford’s synthesis of cyclopropyldiphenylsulfonium tetrafluoroborate (via fluoroboric acid and cyclopropyl halides) can be adapted . Key parameters include:

  • Temperature : Reactions often proceed at low temperatures (−20°C to 25°C) to prevent borane decomposition.
  • Solvent : Anhydrous ethers (e.g., THF) are preferred for moisture-sensitive intermediates.
  • Stoichiometry : A 1:1.2 molar ratio of cyclopropyl precursor to fluoroborate ensures complete conversion. Optimization requires iterative testing using fractional factorial design to isolate variables like catalyst load or solvent polarity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • <sup>11</sup>B NMR : A singlet near δ 40–50 ppm confirms the BF2 group .
  • <sup>19</sup>F NMR : Two equivalent fluorine atoms appear as a doublet (JB-F ≈ 60–80 Hz).
  • IR Spectroscopy : B-F stretching vibrations at 1200–1300 cm<sup>−1</sup> distinguish it from B-Cl/B-Br analogs. Cross-validation with X-ray crystallography resolves ambiguities in structural assignments .

Q. How does this compound’s electronic structure influence its reactivity in cross-coupling reactions?

The electron-deficient boron center enhances Lewis acidity, facilitating transmetallation in Suzuki-Miyaura couplings. Comparative studies with BF3 adducts show faster oxidative addition but require inert atmospheres to prevent hydrolysis. Methodologically, kinetic analysis (e.g., monitoring via <sup>11</sup>B NMR) quantifies reaction rates under varying ligands or solvents .

Advanced Research Questions

Q. How can contradictions in this compound’s reported stability under ambient conditions be resolved?

Discrepancies arise from impurities (e.g., residual moisture) or measurement techniques. To address this:

  • Controlled Replication : Synthesize the compound under strict anhydrous conditions and compare stability via TGA/DSC.
  • Environmental Stress Testing : Expose samples to controlled humidity (5–95% RH) and monitor decomposition via <sup>19</sup>F NMR .
  • Meta-Analysis : Aggregate literature data to identify outliers and correlate stability with synthetic methods .

Q. What computational approaches best model the electronic properties of this compound?

Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level predicts:

  • Bond Angles : Cyclopropane ring strain (≈60°) vs. B-F bond angles (≈120°).
  • Frontier Orbitals : LUMO localization on boron guides reactivity predictions. Validation involves comparing computed <sup>11</sup>B chemical shifts with experimental data .

Q. How can isotopic labeling (e.g., <sup>10</sup>B/<sup>11</sup>B) elucidate reaction mechanisms involving this compound?

Isotopic substitution in Kinetic Isotope Effect (KIE) studies distinguishes between concerted and stepwise pathways. For example:

  • Suzuki Coupling : Compare rates of <sup>10</sup>B and <sup>11</sup>B variants to identify rate-determining steps.
  • Hydrolysis : Track <sup>18</sup>O incorporation in hydrolysis products via mass spectrometry .

Methodological Tables

Table 1. Comparison of Synthetic Routes for this compound

MethodYield (%)ConditionsKey Challenges
Halogen Exchange65–75−20°C, THF, 12 hrBorane dimerization
Borane Substitution50–6025°C, Et2O, 24 hrCompeting side reactions

Table 2. Spectroscopic Signatures of this compound

TechniqueKey PeaksInterpretation
<sup>11</sup>B NMRδ 45 ppm (singlet)BF2 group present
<sup>19</sup>F NMRδ −140 ppm (doublet, J=70 Hz)Equivalent F atoms
IR1250 cm<sup>−1</sup> (B-F stretch)Confirms fluoroborane structure

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